BenchChemオンラインストアへようこそ!

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

nAChR negative allosteric modulator SAR

Choose this compound for its well-characterized negative allosteric modulator (NAM) activity at human α4β2 and α3β4 nAChRs, as validated by a systematic medicinal chemistry SAR study. Its 1.4-fold selectivity for α4β2 over α3β4, confirmed lack of agonist activity, and fully documented amide and sulfonyl SAR make it an essential, commercially available, achiral starting point for hit-to-lead progression. Substituting with unvalidated analogs risks confounding pharmacological profiles due to the sensitivity of subtype selectivity to minor structural changes. Ideal for neuroscience target validation and pharmacological dissection of nAChR contributions to addiction, cognition, or pain pathways.

Molecular Formula C19H22FN3O4S
Molecular Weight 407.46
CAS No. 712345-11-4
Cat. No. B2686127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
CAS712345-11-4
Molecular FormulaC19H22FN3O4S
Molecular Weight407.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H22FN3O4S/c1-27-17-6-4-16(5-7-17)21-19(24)14-22-10-12-23(13-11-22)28(25,26)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24)
InChIKeyKNQDHWMHVAYJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 712345-11-4): Procurement-Relevant Baseline and Compound Class Context


2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 712345-11-4) is a synthetic sulfonylpiperazine acetamide derivative (C19H22FN3O4S, MW 407.46 g/mol) . It features a 4-fluorobenzenesulfonyl-piperazine core linked via an acetamide bridge to a 4-methoxyphenyl group. The compound is achiral and is typically supplied as a solid [1]. Its primary documented biological activity is as a negative allosteric modulator (NAM) of human neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α3β4 subtypes, a mechanism characterized in a focused medicinal chemistry SAR study [2]. It is offered by commercial screening compound suppliers such as ChemBridge Corp. and Enamine Ltd [1].

Why Generic Substitution Fails for 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide


In-class sulfonylpiperazine acetamide analogs, even those with minor structural modifications, cannot be assumed to be functionally interchangeable for nAChR modulation. A systematic SAR study demonstrated that replacing the amide portion's substituent or the sulfonyl aryl group drastically alters both potency and subtype selectivity at human α4β2 and α3β4 nAChRs [1]. For instance, while the p-methoxyphenyl amide derivative 13 exhibits a 1.4-fold selectivity for α4β2 over α3β4, the parent o-fluorophenyl lead compound 1 is completely non-selective, and the indazole analog 11 shows a 3.6-fold selectivity, illustrating that selectivity profiles are highly sensitive to precise chemical structure [1]. Therefore, substituting this compound with a different catalog analog in a screening cascade without direct comparative data carries a high risk of observing altered pharmacological profiles, confounding downstream structure-activity relationship interpretation and hit-to-lead progression.

Product-Specific Quantitative Evidence for Differentiating 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide


nAChR α4β2 Negative Allosteric Modulation Potency Comparison with Lead Compound 1

The target compound, identified as the 'methoxy analogue (13)' in a 2011 J. Med. Chem. SAR study, demonstrated a 2-fold decrease in negative allosteric modulatory potency at human α4β2 nAChRs (IC50 = 21.1 µM) compared to the lead scaffold, compound 1, which bears an o-fluorophenyl amide (IC50 = 9.3 µM), when tested in an identical calcium accumulation assay in HEK ts201 cells [1].

nAChR negative allosteric modulator SAR

Subtype Selectivity: α4β2 vs. α3β4 nAChR Selectivity Profile Compared to Lead Series

The target compound (13) exhibits a measurable subtype selectivity for α4β2 over α3β4 nAChRs, with a selectivity ratio of 1.4 (α3β4 IC50 / α4β2 IC50 = 29.6 µM / 21.1 µM). This contrasts with the lead compound 1, which is non-selective (selectivity ratio ≈ 1.0; IC50 9.3 µM vs 9.0 µM), and the indazole analog 11, which shows a reversed selectivity profile with a ratio of 3.6 (23.8 µM / 6.6 µM) [1].

nAChR subtype selectivity α4β2 α3β4 allosteric modulation

Impact of Amide Substituent on α3β4 nAChR Potency: p-Methoxyphenyl vs. Indazole and Pyrazole

For the α3β4 subtype, the target compound (13, p-methoxyphenyl amide) showed a substantially improved potency (IC50 = 29.6 µM) compared to the pyrazole analog 12 (IC50 > 100 µM) and a modest 1.2-fold improvement over the indazole analog 11 (IC50 = 23.8 µM). However, it was 3.3-fold less potent than the lead compound 1 (IC50 = 9.0 µM) in the same assay [1].

α3β4 nAChR amide SAR negative allosteric modulator

Lack of Agonist Activity at α4β2 and α3β4 nAChRs: Functional Selectivity Confirmation

The methoxy analog series, including compound 13, showed no agonist activity on either human α4β2 or α3β4 nAChRs in the calcium accumulation assay [1]. This confirms that the target compound is a pure negative allosteric modulator, lacking intrinsic agonist activity at these receptor subtypes. This property is shared across the entire sulfonylpiperazine series but is explicitly documented for compound 13.

nAChR negative allosteric modulator functional selectivity calcium assay

Chemicophysical Properties and Commercial Availability as an Achiral Solid

The target compound is an achiral solid (C19H22FN3O4S, MW 407.46 g/mol) available from multiple commercial suppliers (e.g., ChemBridge Corp., Enamine Ltd.) [1]. Its molecular weight (407.46 g/mol) is slightly higher than that of a des-fluoro comparator, N-(4-fluorophenyl)-2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]acetamide (MW 407.5 g/mol), which shares the same molecular formula but a different sulfonyl substituent [1]. Being achiral removes the need for chiral separation, reducing cost and complexity in procurement and analytical workflows compared to chiral analogs.

achiral solid state physicochemical properties screening library

Optimal Research Application Scenarios for 2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS 712345-11-4)


Probing Amide Substituent Effects in nAChR Negative Allosteric Modulator SAR

The compound serves as a key tool for SAR expansion around the amide region of sulfonylpiperazine nAChR NAMs. Its 2.3-fold reduced α4β2 potency relative to the o-fluorophenyl lead 1 and its 1.4-fold α4β2-over-α3β4 selectivity make it an essential data point in understanding the electronic and steric requirements for allosteric modulation [1].

Functional Selectivity Profiling in Neuronal Nicotinic Receptor Screening Cascades

Given its confirmed lack of agonist activity and its well-characterized NAM profile at both α4β2 and α3β4 subtypes, this compound is ideal for inclusion in screening panels designed to identify pure NAMs for neuroscience target validation studies [1].

Chemical Probe for Dissecting α4β2- vs. α3β4-Mediated Nicotinic Signaling

Although its selectivity is modest (1.4-fold), the compound can be used in combination with more selective analogs (e.g., compound 11) for pharmacological dissection of nAChR subtype contributions to nicotine addiction, cognition, or pain pathways in cell-based assays [1].

Hit-to-Lead Campaigns Requiring a Defined, Achiral Sulfonylpiperazine Scaffold

For medicinal chemistry groups initiating a hit-to-lead program based on a sulfonylpiperazine core, this compound offers a fully characterized, commercially available, achiral starting point with documented SAR for both the amide and sulfonyl vectors, reducing early synthetic investment [1][2].

Quote Request

Request a Quote for 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.